molecular formula C18H22N4O3 B2641625 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide CAS No. 1788773-23-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide

カタログ番号: B2641625
CAS番号: 1788773-23-8
分子量: 342.399
InChIキー: XRCRXEGDJLYTIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both imidazo[1,2-b]pyrazole and benzamide moieties contributes to its diverse chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

化学反応の分析

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of compounds containing imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. A study evaluating various synthesized derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for several derivatives, showcasing their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

These findings suggest that the compound's structure may enhance its ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated significant antiproliferative effects:

  • IC50 values were determined for several analogs, with some exhibiting lower values than standard chemotherapeutic agents like 5-Fluorouracil (5-FU).
CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116 (Colorectal)
N184.53HCT116 (Colorectal)

The results indicate that these compounds may selectively target cancer cells while sparing normal cells, suggesting a potential for reduced side effects compared to traditional chemotherapy .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various imidazo[1,2-b]pyrazole derivatives, researchers synthesized multiple compounds and tested their activity against a panel of microbial strains. The results indicated that modifications in the benzamide portion significantly impacted antimicrobial potency.

Case Study 2: Cancer Cell Line Studies

A series of analogs were tested against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The study highlighted that specific substitutions on the imidazo[1,2-b]pyrazole moiety enhanced anticancer activity while maintaining selectivity towards malignant cells over normal fibroblasts.

作用機序

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-b]pyrazole moiety is known to interact with protein kinases, while the benzamide structure can influence receptor binding .

類似化合物との比較

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is unique due to the combination of imidazo[1,2-b]pyrazole and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

生物活性

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound with the potential for significant biological activity. This compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse pharmacological properties. The following sections will discuss its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1788773-23-8

Structure

The compound's structure consists of an imidazo[1,2-b]pyrazole moiety linked to a diethoxybenzamide group. This structural configuration is crucial for its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Compounds with similar scaffolds have been shown to modulate enzyme activities and influence signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Signal Transduction Modulation : It can alter the activity of receptors or other signaling molecules, affecting cellular responses.

Research Findings

Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in various therapeutic areas:

  • Cancer Immunotherapy : Compounds similar to this compound have been identified as inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. This inhibition enhances immune responses against tumors. For instance, a related compound demonstrated an IC50_{50} value of 5.70 nM against ENPP1 and significantly improved the efficacy of anti-PD-1 therapy in murine models .
  • BCR-ABL Kinase Inhibition : Another study focused on imidazo[1,2-b]pyrazole derivatives as BCR-ABL kinase inhibitors, crucial in chronic myeloid leukemia treatment. Certain derivatives exhibited strong inhibitory activity with IC50_{50} values below 2 nM against K562 cell lines .

Case Study 1: ENPP1 Inhibition

A derivative structurally related to this compound was tested in vivo for its antitumor effects. The combination of this compound with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% in treated mice, showcasing its potential as an immunotherapeutic agent .

Case Study 2: BCR-ABL Activity

In a series of experiments involving BCR-ABL kinase inhibitors, compounds derived from the imidazo[1,2-b]pyrazole scaffold were evaluated for their cytotoxic effects on K562 cells. One potent inhibitor showed an IC50_{50} value of 8.5 nM against BCR-ABL kinase, indicating strong potential for developing targeted therapies for leukemia .

Data Summary

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_{4}O3_{3}
Molecular Weight342.4 g/mol
CAS Number1788773-23-8
Biological ActivityENPP1 inhibition; BCR-ABL inhibition
Notable IC50_{50} ValuesENPP1: 5.70 nM; BCR-ABL: < 2 nM

特性

IUPAC Name

3,4-diethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-24-15-6-5-14(13-16(15)25-4-2)18(23)19-9-10-21-11-12-22-17(21)7-8-20-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRXEGDJLYTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。